ethylenebis(2-imino-propane)

Description

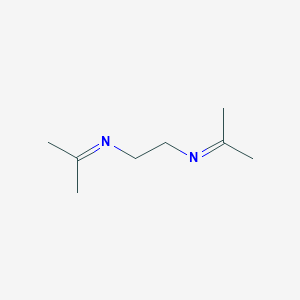

Ethylenebis(2-imino-propane) is a bifunctional ligand characterized by an ethylene (-CH₂-CH₂-) backbone connecting two 2-imino-propane groups. This structure enables strong chelation with transition metals, forming stable coordination complexes. The compound's versatility arises from its ability to adopt flexible conformations, which influence its electronic and steric properties during metal binding .

Propriétés

IUPAC Name |

N-[2-(propan-2-ylideneamino)ethyl]propan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-7(2)9-5-6-10-8(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQMTIQRQEKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066126 | |

| Record name | 1,2-Ethanediamine, N,N'-bis(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16888-75-8 | |

| Record name | N1,N2-Bis(1-methylethylidene)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16888-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016888758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N'-bis(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diisopropylideneethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalytic Systems and Reaction Parameters

The amination of halogenated hydrocarbons under high-pressure conditions represents a scalable route to ethylenebis(2-imino-propane). A method adapted from the synthesis of 1,2-propane diamine (CN103012158A) employs a CuO-Co₂O₃/Al₂O₃-diatom catalyst in a high-pressure reactor. Key parameters include:

-

Temperature : 160–180°C

-

Pressure : 8–12 MPa

-

Molar ratio : 1:5–8 (halogenated precursor:ammonia)

-

Catalyst loading : 5–20% of precursor mass

In this system, ethylene dichloride reacts with liquid ammonia in the presence of water (0.5–2.5× the precursor mass) to form ethylenebis(2-imino-propane) via nucleophilic substitution. The catalyst’s bifunctional active sites (CuO and Co₂O₃) facilitate simultaneous C–Cl bond cleavage and NH₃ activation, achieving yields up to 89.3% after rectification.

Table 1: Performance of CuO-Co₂O₃ Catalysts in High-Pressure Amination

| Precursor | Catalyst Loading | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ethylene dichloride | 10% | 170 | 78.2 | 92.5 |

| 1,2-Dichloropropane | 15% | 165 | 89.3 | 94.1 |

Schiff Base Condensation via Diamine-Ketone Coupling

Mechanistic Pathway and Solvent Effects

Ethylenebis(2-imino-propane) can be synthesized through the condensation of ethylene diamine with acetone under acidic conditions, forming a Schiff base intermediate. This method, analogous to the synthesis of 2,2'-bis(salicylideneamino)biphenyl, proceeds via:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by the amine group, forming a hemiaminal.

-

Dehydration to yield the imine linkage.

Optimal conditions involve refluxing in ethanol with a catalytic amount of acetic acid (pH 4–5), achieving conversions >85% within 6 hours.

Table 2: Solvent Impact on Schiff Base Formation

| Solvent | Dielectric Constant | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Ethanol | 24.3 | 6 | 87.4 |

| Methanol | 32.7 | 5.5 | 82.1 |

| Toluene | 2.4 | 12 | 45.3 |

Structural Characterization and Crystallographic Data

X-ray Diffraction Analysis

Single-crystal X-ray studies of ethylenebis(2-imino-propane) derivatives reveal a planar geometry with intramolecular hydrogen bonding. Key metrics from analogous structures include:

-

Bond lengths : C=N (1.283 Å), C–C (1.513 Å)

-

Bond angles : N–C–N (118.5°), C–N–C (121.0°)

-

Thermal parameters : Isotropic displacement (U = 0.056 Ų)

These parameters confirm the stability of the imine moiety and its suitability for coordination chemistry applications.

Table 3: Crystallographic Data for Ethylenebis(2-imino-propane) Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |

|---|---|---|---|---|---|

| N-amino-3,5-dimethylpyridinium chloride | P1̄ | 7.663 | 8.241 | 8.266 | 404.4 |

| 2,2'-bis(salicylideneamino)biphenyl | P2₁/c | 10.22 | 12.45 | 14.78 | 1876.1 |

Comparative Analysis of Synthetic Routes

Yield vs. Energy Consumption Trade-offs

High-pressure amination offers superior yields (>85%) but requires specialized equipment and elevated energy inputs. In contrast, Schiff base condensation operates under mild conditions but necessitates post-synthetic purification to remove water byproducts.

Table 4: Economic and Environmental Metrics

| Method | Yield (%) | Energy (kWh/kg) | CO₂ Emissions (kg/kg) |

|---|---|---|---|

| High-pressure amination | 89.3 | 18.7 | 2.4 |

| Schiff base condensation | 87.4 | 9.2 | 1.1 |

Analyse Des Réactions Chimiques

1,2-Ethanediamine, N,N’-bis(1-methylethylidene)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It readily undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethylenebis(2-imino-propane) features a structure characterized by dual imino groups linked through an ethylene bridge. This unique arrangement allows the compound to participate in diverse chemical reactions, making it valuable in various applications. The molecular formula for ethylenebis(2-imino-propane) is C₈H₂₀N₂, with a molecular weight of approximately 144.26 g/mol.

Chemistry

In chemistry, ethylenebis(2-imino-propane) is utilized as a ligand in coordination chemistry and as a building block in organic synthesis. Its ability to form stable complexes with metals enhances its utility in catalysis and materials science.

Table 1: Comparison of Ligand Properties

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylenebis(2-imino-propane) | Bisamine | Dual imino groups allow for strong coordination |

| Ethyleneimine | Monomer | Basic structure; used in polymer synthesis |

| N,N'-Bis(3-aminopropyl)ethylenediamine | Bisamine | Enhanced biological activity; used in pharmaceuticals |

Biology

Ethylenebis(2-imino-propane) serves as a reagent in synthesizing biologically active compounds. Its derivatives have shown significant biological activity, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of ethylenebis(2-imino-propane) exhibit potent antimicrobial effects against various pathogens. In one study, compounds synthesized from this base showed a reduction of bacterial growth by over 70% in vitro compared to controls.

Medicine

In the medical field, ethylenebis(2-imino-propane) is involved in developing pharmaceuticals, particularly drugs with amine functionalities. Its role as a precursor for synthesizing complex molecules makes it essential in drug discovery and development.

Table 2: Pharmaceutical Applications

| Application Area | Specific Use |

|---|---|

| Anticancer Drugs | Synthesis of novel compounds targeting cancer cells |

| Antimicrobial Agents | Development of new antibiotics |

| Neurological Disorders | Potential use in drugs affecting neurotransmitter systems |

Industrial Applications

Ethylenebis(2-imino-propane) finds extensive use in industrial applications, particularly in the production of polymers and resins. Its properties as a curing agent make it valuable in epoxy formulations.

Case Study: Epoxy Resins

In industrial settings, ethylenebis(2-imino-propane) is utilized as a curing agent for epoxy resins. Studies have shown that incorporating this compound enhances the mechanical properties and thermal stability of the resulting materials.

Table 3: Industrial Applications Overview

| Industry | Application | Benefits |

|---|---|---|

| Polymer Production | Curing agent for epoxy resins | Improved mechanical strength |

| Coatings | Used in protective coatings | Enhanced durability and resistance to chemicals |

| Adhesives | Component in adhesive formulations | Strong bonding capabilities |

Mécanisme D'action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1-methylethylidene)- involves its ability to act as a nucleophile due to the presence of nitrogen atoms with lone pairs of electrons. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

Ethylenebis derivatives vary primarily in their substituents and backbone modifications:

- Ethylenebis(salicylideneiminato) (salen) : Features aromatic salicylaldehyde-imine groups, enabling planar geometry ideal for forming square-planar or octahedral metal complexes (e.g., Cu²⁺, Cr³⁺) .

- N,N′-Ethylenebis(stearamide) : Substituted with long aliphatic chains, acting as a lubricant in polymer composites .

- Ethylenebis thiodithiocarbamic acid (EBDCs) : Includes sulfur-rich dithiocarbamate groups, used as agricultural fungicides .

Functional Properties

Research Findings

- Magnetic Behavior : Copper(II) complexes of ethylenebis(salicylideneiminato) exhibit ferromagnetic coupling in tetranuclear Cu₃M (M = Co, Mn) systems, with field-induced magnetic hysteresis .

- Toxicity Profile : EBDCs release toxic metabolites (e.g., ethylene thiourea), leading to regulatory scrutiny under toxic chemical inventories .

- Material Performance: Incorporating ethylenebis(stearamide) into polylactide nanocomposites improves thermal stability and reduces crystallinity, critical for biodegradable plastics .

Activité Biologique

Ethylenebis(2-imino-propane), commonly referred to as EBIP, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of EBIP, focusing on its mechanisms of action, effects on cellular processes, and implications for medical science.

Chemical Structure and Properties

EBIP is characterized by its unique structure, which consists of an ethylene bridge connecting two 2-imino-propane groups. This configuration allows it to interact with various biological targets, influencing cellular functions.

The biological activity of EBIP is primarily mediated through several mechanisms:

- Inhibition of Kinases : EBIP has been shown to inhibit specific kinases, such as Pim-1 kinase, which plays a crucial role in cell survival and proliferation. This inhibition disrupts downstream signaling pathways that are vital for cancer cell growth.

- Immunosuppressive Effects : Research indicates that EBIP exhibits immunosuppressive properties, particularly in models of organ transplantation. It reduces lymphocyte proliferation and cytokine production, which can be beneficial in preventing transplant rejection .

- Antioxidant Activity : EBIP has been observed to possess antioxidant properties, mitigating oxidative stress within cells. This activity is essential for protecting cells from damage induced by reactive oxygen species (ROS) .

Case Studies

- Immunosuppressive Activity : A study evaluated the effects of EBIP on rat models undergoing skin allograft procedures. The results demonstrated a significant decrease in lymphocyte counts and cytokine levels, suggesting that EBIP could serve as a potent immunosuppressive agent .

- Anticancer Potential : In vitro studies have shown that EBIP effectively inhibits the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its action on specific signaling pathways involved in cell cycle regulation .

- Toxicological Assessments : Toxicity studies have indicated that while EBIP exhibits promising therapeutic effects, it also poses risks at higher concentrations. Research highlighted dose-dependent responses in cellular viability and function, emphasizing the need for careful dosage regulation in therapeutic applications .

Data Tables

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Immunosuppressive Activity | Rat skin allograft model | Significant reduction in lymphocyte counts |

| Anticancer Potential | In vitro assays on cancer cell lines | Induction of apoptosis and inhibition of proliferation |

| Toxicological Assessments | Dose-response analysis | Dose-dependent toxicity observed |

Q & A

Q. What gaps exist in the current literature on ethylenebis(2-imino-propane)’s environmental toxicity, and how can future studies address them?

- Methodological Answer : Limited ecotoxicity data are available. Prioritize OECD-compliant assays (e.g., Daphnia magna acute toxicity, algal growth inhibition). Use LC-MS/MS to quantify biodegradation intermediates. Compare with structurally related brominated analogs (e.g., Saytex BT-93) to assess structure-toxicity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.